molecular formula C11H19Cl2NO4 B14200103 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid CAS No. 831219-91-1

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid

Katalognummer: B14200103
CAS-Nummer: 831219-91-1
Molekulargewicht: 300.18 g/mol
InChI-Schlüssel: PSCWLHHBGVQBHP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid is a synthetic compound known for its applications in chemotherapy. It is a nitrogen mustard alkylating agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas . This compound is also known by its common name, chlorambucil.

Vorbereitungsmethoden

The synthesis of 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid involves several steps. One common method includes the reaction of 4-aminobutyric acid with 2-chloroethylamine hydrochloride under basic conditions to form the intermediate 4-[bis(2-chloroethyl)amino]butanoic acid. This intermediate is then esterified with propanoic anhydride to yield the final product .

Industrial production methods typically involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal impurities.

Analyse Chemischer Reaktionen

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions vary but often include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid involves the formation of cross-links between DNA strands. This alkylating agent reacts with the nucleophilic sites in DNA, leading to the formation of covalent bonds between the DNA strands. This cross-linking inhibits DNA replication and transcription, ultimately leading to cell death . The primary molecular targets are the guanine bases in DNA, and the pathways involved include the inhibition of DNA synthesis and repair mechanisms.

Vergleich Mit ähnlichen Verbindungen

4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid is unique among alkylating agents due to its specific structure and reactivity. Similar compounds include:

Compared to these compounds, this compound has a distinct mechanism of action and specific applications in the treatment of certain types of cancer.

Eigenschaften

CAS-Nummer

831219-91-1

Molekularformel

C11H19Cl2NO4

Molekulargewicht

300.18 g/mol

IUPAC-Name

4-[bis(2-chloroethyl)amino]-3-propanoyloxybutanoic acid

InChI

InChI=1S/C11H19Cl2NO4/c1-2-11(17)18-9(7-10(15)16)8-14(5-3-12)6-4-13/h9H,2-8H2,1H3,(H,15,16)

InChI-Schlüssel

PSCWLHHBGVQBHP-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)OC(CC(=O)O)CN(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.